5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide typically involves a sequential reaction between chlorocyclopentane and the potassium salt of 1,3,4-thiadiazole-2,5-dithiol (DMTD). The reaction is carried out in a mixture of ethanol and water (95/5 v/v) at a mole ratio of 1:1 . The product is isolated as colorless needle-like crystals with a yield of approximately 69 ± 2% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent composition, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The cyclopentylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide involves its interaction with various molecular targets and pathways. The compound’s sulfur-containing groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol (DMTD): A precursor in the synthesis of 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide.
Bis-cyclopentyl-substituted 1,3,4-thiadiazole: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylsulfanyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-cyclopentylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S3/c10-6-8-9-7(12-6)11-5-3-1-2-4-5/h5H,1-4H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMSWMCWKMPJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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